molecular formula C11H10ClF3O3 B13005340 3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid

3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid

Katalognummer: B13005340
Molekulargewicht: 282.64 g/mol
InChI-Schlüssel: BAFNMWNVMQKANQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a trifluoroethoxy group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid typically involves the reaction of 3-chlorophenol with 2,2,2-trifluoroethyl bromide in the presence of a base to form the intermediate 3-(3-chlorophenyl)-2,2,2-trifluoroethanol. This intermediate is then reacted with propanoic acid under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroethoxy group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The chlorophenyl group may contribute to the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Chlorophenyl)propanoic acid: Lacks the trifluoroethoxy group, which may result in different chemical properties and biological activities.

    3-(1-(2,2,2-Trifluoroethoxy)phenyl)propanoic acid: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

3-(1-(3-Chlorophenyl)-2,2,2-trifluoroethoxy)propanoic acid is unique due to the presence of both the chlorophenyl and trifluoroethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H10ClF3O3

Molekulargewicht

282.64 g/mol

IUPAC-Name

3-[1-(3-chlorophenyl)-2,2,2-trifluoroethoxy]propanoic acid

InChI

InChI=1S/C11H10ClF3O3/c12-8-3-1-2-7(6-8)10(11(13,14)15)18-5-4-9(16)17/h1-3,6,10H,4-5H2,(H,16,17)

InChI-Schlüssel

BAFNMWNVMQKANQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)OCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.